4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1378261-28-9
VCID: VC2862187
InChI: InChI=1S/C14H14ClNO4S/c15-21(19,20)11-5-3-10(4-6-11)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2
SMILES: C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl
Molecular Formula: C14H14ClNO4S
Molecular Weight: 327.8 g/mol

4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride

CAS No.: 1378261-28-9

Cat. No.: VC2862187

Molecular Formula: C14H14ClNO4S

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride - 1378261-28-9

Specification

CAS No. 1378261-28-9
Molecular Formula C14H14ClNO4S
Molecular Weight 327.8 g/mol
IUPAC Name 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride
Standard InChI InChI=1S/C14H14ClNO4S/c15-21(19,20)11-5-3-10(4-6-11)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2
Standard InChI Key MZHDMPSNJZWYSL-UHFFFAOYSA-N
SMILES C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl
Canonical SMILES C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl

Introduction

Chemical Identity and Fundamental Properties

4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride is classified by its CAS number 1378261-28-9 and has a molecular formula of C14H14ClNO4S with a molecular weight of approximately 327.8 g/mol . The compound features a spirocyclic core structure fused with a benzenesulfonyl chloride group, giving it distinctive chemical reactivity. The official IUPAC name for this compound is 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride .

Chemical Identifiers

Table 1 presents the comprehensive identification parameters for 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride:

ParameterValue
CAS Number1378261-28-9
Molecular FormulaC14H14ClNO4S
Molecular Weight327.8 g/mol
PubChem CID71651848
MDL NumberMFCD20037423
InChI KeyMZHDMPSNJZWYSL-UHFFFAOYSA-N
SMILES NotationC1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl

Structural Features and Molecular Architecture

The molecular structure of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride incorporates several key functional groups that determine its chemical behavior. The compound consists of a central spirocyclic system (azaspiro[4.4]nonane) with a dioxo functionality, connected to a benzenesulfonyl chloride moiety .

Key Structural Elements

The compound can be divided into three primary structural components:

  • The spirocyclic core structure (azaspiro[4.4]nonane) featuring a quaternary carbon atom at the spiro junction

  • The dioxo-imide functionality (1,3-dioxo-2-aza) that provides specific reactivity patterns

  • The benzenesulfonyl chloride group, which serves as a reactive handle for further chemical transformations

The presence of the sulfonyl chloride group makes this compound particularly valuable in organic synthesis, as it provides a reactive site for nucleophilic substitution reactions.

Synthesis Methodologies and Reactions

The synthesis of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride typically requires multiple synthetic steps, involving the formation of the spirocyclic core structure followed by the integration of the benzenesulfonyl chloride functionality.

Chemical Reactivity

As a compound containing a sulfonyl chloride group, 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride readily participates in nucleophilic substitution reactions. Common nucleophiles that can react with this compound include:

  • Amines, resulting in sulfonamide formation

  • Alcohols, leading to sulfonate ester products

  • Other nucleophiles capable of displacing the chloride leaving group

These reactions expand the utility of this compound as an intermediate in the synthesis of more complex molecular structures with potential applications in medicinal chemistry and materials science.

Applications in Research and Development

The primary value of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride lies in its utility as a chemical intermediate for the synthesis of more complex molecules. Its applications span several fields of research and development.

Pharmaceutical Research

In pharmaceutical research, compounds containing the azaspiro[4.4]nonane scaffold have been investigated for their potential therapeutic properties. The reactive sulfonyl chloride group in 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride allows for the creation of libraries of derivatives that can be screened for biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator